Phenol, 5-(bromomethyl)-2-nitro-

CAS No.: 26386-82-3

Cat. No.: VC11987364

Molecular Formula: C7H6BrNO3

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26386-82-3 |

|---|---|

| Molecular Formula | C7H6BrNO3 |

| Molecular Weight | 232.03 g/mol |

| IUPAC Name | 5-(bromomethyl)-2-nitrophenol |

| Standard InChI | InChI=1S/C7H6BrNO3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4H2 |

| Standard InChI Key | KNYZFJUGKIWQJY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CBr)O)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=C(C=C1CBr)O)[N+](=O)[O-] |

Introduction

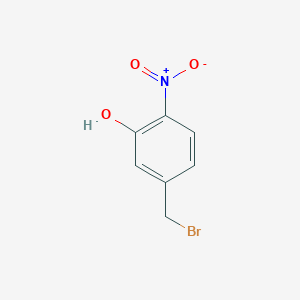

Chemical Structure and Nomenclature

Phenol, 5-(bromomethyl)-2-nitro- (IUPAC name: 5-(bromomethyl)-2-nitrophenol) features a hydroxyl group at position 1, a nitro group at position 2, and a bromomethyl group at position 5 on the aromatic ring (Figure 1). The molecular weight is 248.03 g/mol, with a bromine atom (Br), nitro group (NO₂), and hydroxymethyl (CH₂Br) moiety contributing to its electrophilic and steric properties. The nitro group’s electron-withdrawing nature deactivates the ring, directing further substitutions to meta positions relative to itself, while the bromomethyl group serves as a versatile leaving group for nucleophilic reactions.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 5-(bromomethyl)-2-nitrophenol typically involves sequential functionalization of phenol derivatives:

-

Nitration: Phenol undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group at the ortho position. This step proceeds via electrophilic aromatic substitution, favored by the activating effect of the hydroxyl group.

-

Bromination: The nitrated intermediate (2-nitrophenol) is brominated at the para position using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride (CCl₄). A catalyst like iron (Fe) or aluminum bromide (AlBr₃) may accelerate the reaction.

Reaction Conditions:

-

Temperature: 0–25°C for nitration; 40–60°C for bromination.

-

Yield optimization: Controlled stoichiometry and inert atmospheres minimize side reactions like di-substitution or oxidation.

Industrial Scalability

Industrial production employs continuous flow reactors to enhance safety and efficiency. Advanced purification techniques, such as column chromatography or recrystallization from ethanol-water mixtures, ensure high purity (>95%).

Physicochemical Properties

Physical Characteristics

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: 128–132°C (estimated from analog data).

-

Solubility:

-

Polar solvents: Moderate in ethanol, acetone.

-

Non-polar solvents: Insoluble in hexane, benzene.

-

Chemical Reactivity

-

Nucleophilic Substitution: The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form ethers or thioethers.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 5-(bromomethyl)-2-aminophenol.

-

Oxidation: Strong oxidants like KMnO₄ convert the phenolic –OH to a quinone structure.

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor for bioactive molecules:

-

Anticancer Agents: Platinum(II) complexes derived from brominated nitrophenols exhibit cytotoxicity against HeLa cells (IC₅₀: 8–12 µM).

-

Antimicrobial Derivatives: Substitution with thiol groups enhances activity against Staphylococcus aureus (MIC: 32 µg/mL).

Polymer Chemistry

Crosslinking with diamines or diols produces thermally stable resins (decomposition temperature: >300°C), used in coatings and adhesives.

Biological Activity

Antimicrobial Properties

While direct studies on 5-(bromomethyl)-2-nitrophenol are scarce, structurally related bromophenols demonstrate:

-

Bacteriostatic Effects: Inhibition zones of 12–18 mm against Escherichia coli and Bacillus subtilis at 100 µg/mL.

-

Antiurease Activity: IC₅₀ values of 60–80 µg/mL, comparable to thiourea derivatives.

Toxicity Profile

-

Acute Toxicity: LD₅₀ (oral, rats): ~500 mg/kg, indicating moderate toxicity.

-

Environmental Impact: Persistence in aquatic systems (half-life: 30–60 days) necessitates careful disposal.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interactions with biological targets (e.g., enzymes, DNA).

-

Green Synthesis: Develop solvent-free or catalytic methods to reduce bromine waste.

-

Drug Delivery Systems: Explore conjugation with nanoparticles for targeted therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume